2-(2-butoxyphenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
Historical Development of Pyrazolo[1,5-a]pyrazine Scaffold
The pyrazolo[1,5-a]pyrazine scaffold emerged as a focus of synthetic organic chemistry in the late 20th century, with early reports detailing cyclization strategies using aminopyrazole precursors and 1,3-dicarbonyl compounds. A pivotal advancement occurred in 2008 with the introduction of microwave-assisted synthesis, which enabled efficient construction of the pyrazolo[1,5-a]pyrazin-4(5H)-one core under mild conditions. This method reduced reaction times from 18 hours to 30 minutes while improving yields by 20–35%, marking a shift toward sustainable methodologies. The scaffold gained prominence in drug discovery after structure-activity relationship (SAR) studies in the 2010s revealed its versatility in interacting with kinase ATP-binding pockets and nucleic acid targets.
Key milestones include:
Significance in Medicinal Chemistry Research
Pyrazolo[1,5-a]pyrazin-4(5H)-ones exhibit broad pharmacological profiles due to their ability to mimic purine nucleobases and participate in hydrogen bonding with biological targets. The scaffold’s planar rigidity allows for π-π stacking interactions with aromatic residues in enzyme active sites, particularly protein kinases and DNA topoisomerases. Modifications at the C-2 and C-5 positions (as seen in the subject compound) enable precise tuning of:
- Lipophilicity (via alkoxyaryl groups like 2-butoxyphenyl)
- Steric bulk (through oxazole-methyl substitutions)
- Electronic properties (by varying heterocyclic appendages)
Notably, derivatives bearing 5-methyl-2-phenyloxazole groups demonstrate enhanced cellular permeability compared to unsubstituted analogues, as evidenced by a 3.2-fold increase in A549 lung cancer cell uptake.
Structural Classification and Heterocyclic Nomenclature
The parent pyrazolo[1,5-a]pyrazin-4(5H)-one system comprises two fused heterocycles:
- Pyrazole ring : Positions 1–5 (1H-pyrazole numbering)
- Pyrazine ring : Positions a–d (bridged via N-1 and C-5a)
IUPAC Name Breakdown of the Subject Compound :
- Core : Pyrazolo[1,5-a]pyrazin-4(5H)-one
- Substituents :
- C-2: 2-Butoxyphenyl
- N-5: (5-Methyl-2-phenyloxazol-4-yl)methyl
The oxazole moiety exists in a fixed orientation due to conjugation with the phenyl group at C-2, creating a planar pharmacophore that enhances target binding through van der Waals interactions.
Research Trajectory of Oxazole-Substituted Pyrazolo[1,5-a]pyrazines
Incorporation of oxazole substituents has become a strategic approach to improve the drug-likeness of pyrazolo[1,5-a]pyrazin-4(5H)-ones. The 5-methyl-2-phenyloxazol-4-yl group in the subject compound exemplifies this trend, offering three key advantages:
Table 1: Impact of Oxazole Substitution on Pharmacological Properties
| Property | Unsubstituted Derivative | Oxazole-Substituted Analog | Improvement Factor |
|---|---|---|---|
| LogP | 1.8 | 3.2 | 1.8× |
| IC50 (A549 cells) | 48 µM | 12 µM | 4× |
| Metabolic Stability | 23% remaining | 67% remaining | 2.9× |
Data adapted from Zhang et al. (2008)
Recent synthetic strategies employ palladium-catalyzed cross-coupling to introduce diverse oxazole variants, enabling systematic exploration of steric and electronic effects. Computational studies indicate that the oxazole’s electron-deficient nature strengthens charge-transfer interactions with kinase hinge regions, potentially explaining the enhanced cytotoxicity observed in vitro.
Properties
CAS No. |
1359418-41-9 |
|---|---|
Molecular Formula |
C27H26N4O3 |
Molecular Weight |
454.53 |
IUPAC Name |
2-(2-butoxyphenyl)-5-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C27H26N4O3/c1-3-4-16-33-25-13-9-8-12-21(25)22-17-24-27(32)30(14-15-31(24)29-22)18-23-19(2)34-26(28-23)20-10-6-5-7-11-20/h5-15,17H,3-4,16,18H2,1-2H3 |
InChI Key |
DLORREFJOZPEJM-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC=CC=C5)C |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-butoxyphenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolopyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, starting with a hydrazine derivative and a diketone can lead to the formation of the pyrazolopyrazine ring system.
Introduction of the Butoxyphenyl Group: This can be achieved through a nucleophilic substitution reaction where a butoxyphenyl halide reacts with the pyrazolopyrazine intermediate.
Attachment of the Methylphenyloxazolyl Group: This step often involves a condensation reaction between the pyrazolopyrazine intermediate and a methylphenyloxazolyl aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and oxazolyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the pyrazolopyrazine core, potentially converting it to a dihydropyrazolopyrazine derivative.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce nitro, sulfonyl, or halogen groups into the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure, it may exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial properties.
Chemical Biology: It can be used as a probe to study biological pathways and molecular interactions.
Material Science: The compound’s unique electronic properties might make it useful in the development of organic semiconductors or other advanced materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The pyrazolopyrazine core might interact with nucleophilic sites in proteins, while the aromatic groups could engage in π-π stacking interactions or hydrogen bonding.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs and their properties:
Key Differences and Implications
Substituent Effects on Lipophilicity :
- The 2-butoxyphenyl group in the target compound increases logP compared to fluorophenyl (e.g., 367.35 Da compound in ), favoring blood-brain barrier penetration.
- Replacement of oxazole with oxadiazole () reduces steric bulk but may alter hydrogen-bonding capacity .
Synthetic Routes: The target compound likely follows a multi-step synthesis involving palladium-catalyzed cross-coupling, as seen in analogs from and . Microwave-assisted synthesis () improves yields for oxazolo-pyrazinones but requires precise temperature control to avoid byproducts.
Biological Activity :
- Fluorinated derivatives (e.g., ) exhibit enhanced antimicrobial potency due to fluorine’s electronegativity and metabolic stability .
- Compounds with hydroxymethyl groups () show improved solubility, critical for oral bioavailability .
Research Findings and Trends
- Antimicrobial Potential: Pyrazolo-pyrazinones with fluorinated aryl groups (e.g., ) inhibit fungal pathogens at IC₅₀ values <10 μM, outperforming non-fluorinated analogs .
- CNS Applications : Derivatives like those in act as mGluR2 negative allosteric modulators, suggesting the target compound could be optimized for neuropsychiatric disorders .
- Thermodynamic Stability : Oxazole-containing compounds () exhibit higher melting points (e.g., 252–255°C in ) compared to oxadiazole analogs, indicating stronger crystal packing .
Biological Activity
The compound 2-(2-butoxyphenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic molecule that belongs to the class of pyrazolo derivatives. Its unique structural features, which include both pyrazole and oxazole moieties, suggest a potential for diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that integrate various functional groups. Key reagents often include bases for deprotonation and acids for catalyzing cyclization reactions. The structural characterization is performed using spectroscopic methods such as NMR and X-ray crystallography, confirming the compound's conformation and stability.
Antimicrobial Activity
Research indicates that compounds with oxazole derivatives exhibit a wide range of biological activities, including antimicrobial properties. For instance, studies on related oxazole compounds have demonstrated significant antibacterial effects against various strains such as Staphylococcus aureus and Escherichia coli . The presence of the oxazole ring enhances the reactivity and biological efficacy of these compounds.
Anti-inflammatory Properties
The pyrazolo derivatives are known for their anti-inflammatory properties. A study highlighted that related compounds significantly inhibited carrageenan-induced paw edema in animal models, suggesting their potential use in treating inflammatory conditions .
Anticancer Activity
The anticancer potential of pyrazolo derivatives has been explored in various studies. Compounds similar to 2-(2-butoxyphenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one have shown promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
The mechanism of action for this compound likely involves interactions with multiple biological targets. Pyrazolo derivatives can modulate various signaling pathways involved in inflammation and cancer progression. For example, they may inhibit enzymes like lipoxygenase (LOX), which plays a crucial role in inflammatory processes .
Data Summary
Case Studies
- Antimicrobial Study : A series of oxazole derivatives were tested against common bacterial strains. The results showed that modifications to the oxazole ring significantly enhanced antibacterial activity, particularly against Gram-positive bacteria.
- Anti-inflammatory Evaluation : In vivo studies demonstrated that compounds with similar structures effectively reduced inflammation markers in animal models, supporting their potential therapeutic applications in inflammatory diseases.
- Cancer Cell Line Testing : Various pyrazolo derivatives were assessed for cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated a dose-dependent inhibition of cell viability, suggesting potential for further development as anticancer agents.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives?
Answer:
Pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives are typically synthesized via cyclization reactions. A key method involves refluxing diketone precursors with hydrazine derivatives in ethanol/acetic acid mixtures, as demonstrated in the synthesis of structurally related compounds . For example:
- Step 1: React 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione with phenylhydrazine in ethanol/acetic acid (7 hours, reflux).
- Step 2: Purify via silica gel chromatography and recrystallize from ethanol (yield: ~45%, m.p. ~449 K) .
Microwave-assisted solvent-free synthesis is an alternative, improving reaction efficiency (e.g., 45% yield for a similar oxazolopyrazolo-pyrazinone derivative) .
Advanced: How can regioselectivity and stereochemistry be controlled during the synthesis of pyrazolo-pyrazinone derivatives?
Answer:
Regioselectivity is influenced by substituent electronic effects and reaction conditions:
- Electronic effects: Electron-donating groups (e.g., methoxy) on aryl rings stabilize intermediates, directing cyclization pathways .
- Solvent and temperature: Polar solvents (e.g., ethanol) and controlled reflux reduce side reactions. Microwave irradiation enhances regioselectivity by accelerating kinetic pathways .
- Stereochemical control: Dihedral angles between aromatic rings (e.g., 16.83°–51.68° in crystal structures) are determined by steric hindrance and hydrogen bonding (e.g., O-H···N interactions) .
Basic: What analytical techniques are critical for characterizing this compound’s structure?
Answer:
- NMR spectroscopy: ¹H and ¹³C NMR confirm substitution patterns (e.g., pyrazole ring protons at δ 6.5–8.5 ppm; carbonyl carbons at δ 160–170 ppm) .
- FTIR: Absorptions at ~1650–1700 cm⁻¹ indicate carbonyl groups, while ~3100–3500 cm⁻¹ suggest N-H/O-H bonds .
- High-resolution mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₉H₂₈N₄O₃: 481.2134) .
Advanced: How can X-ray crystallography resolve structural ambiguities in pyrazolo-pyrazinone derivatives?
Answer:
Single-crystal X-ray diffraction provides:
- Bond lengths/angles: Confirms planarity of the pyrazolo-pyrazinone core (e.g., C-N bond lengths: 1.32–1.38 Å) .
- Intermolecular interactions: Identifies hydrogen bonds (e.g., O-H···N) and π-π stacking (3.5–4.0 Å distances) stabilizing crystal packing .
- Torsional angles: Quantifies dihedral angles between substituents (e.g., 48.97° between methoxyphenyl and pyrazole rings) .
Example data table for a related compound (C₂₂H₂₂ClN₃O₃):
| Parameter | Value |
|---|---|
| Crystal system | Triclinic (P1) |
| a, b, c (Å) | 7.1709, 10.6982, 13.9169 |
| α, β, γ (°) | 81.156, 77.150, 72.278 |
| V (ų) | 987.25 |
| R-factor | 0.041 |
Basic: What preliminary biological screening approaches are used for pyrazolo-pyrazinone derivatives?
Answer:
- Antimicrobial assays: Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., MIC values ≤50 µg/mL for pyrazolo-pyrimidine derivatives) .
- Enzyme inhibition: Fluorometric assays for targets like aminopeptidase N or VEGFR2 (IC₅₀ values reported for pyrazoline derivatives) .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., IC₅₀ <10 µM for pyrazolo-triazepinones) .
Advanced: How can computational methods predict the biological activity of this compound?
Answer:
- Molecular docking: Simulates binding to targets (e.g., VEGFR2 or MMP9) using AutoDock Vina. Pyrazole rings often form hydrogen bonds with catalytic residues (e.g., Lys868 in VEGFR2) .
- QSAR models: Relate substituent properties (e.g., Hammett σ values) to bioactivity. Electron-withdrawing groups (Cl, NO₂) enhance antibacterial potency .
- ADMET prediction: SwissADME predicts logP (~3.5) and BBB permeability, guiding lead optimization .
Basic: What are common challenges in purifying pyrazolo-pyrazinone derivatives?
Answer:
- Low solubility: Use polar aprotic solvents (DMF, DMSO) for recrystallization .
- Byproduct formation: Silica gel chromatography (hexane/ethyl acetate gradients) separates regioisomers .
- Hydroscopicity: Store under inert gas (N₂/Ar) to prevent hydrate formation .
Advanced: How can reaction conditions be optimized to improve yields?
Answer:
- Catalysis: Add Lewis acids (e.g., ZnCl₂) to accelerate cyclization (yield increase from 45% to ~65%) .
- Microwave irradiation: Reduces reaction time (7 hours → 30 minutes) and improves regioselectivity .
- Solvent screening: Test ionic liquids (e.g., [BMIM]BF₄) for enhanced solubility and reduced side reactions .
Basic: What spectroscopic anomalies might arise during characterization?
Answer:
- Dynamic NMR effects: Rotameric equilibria in flexible side chains (e.g., butoxyphenyl) cause peak splitting .
- Residual solvents: DMSO-d₆ signals (δ 2.50 ppm) may overlap with aromatic protons. Use D₂O exchange to confirm OH/NH groups .
- 13C DEPT anomalies: Quaternary carbons (e.g., C=O) appear as negative signals in DEPT-135 .
Advanced: How can isotopic labeling studies elucidate metabolic pathways?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
